(R)-3-(4-(2-Cyclopentylacetyl)phenoxy)pyrrolidin-2-one
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Overview
Description
®-3-(4-(2-Cyclopentylacetyl)phenoxy)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a pyrrolidin-2-one ring substituted with a phenoxy group and a cyclopentylacetyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-(2-Cyclopentylacetyl)phenoxy)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route may include:
Formation of the Phenoxy Intermediate: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with an appropriate leaving group.
Cyclopentylacetylation: The cyclopentylacetyl group can be introduced via an acylation reaction, often using cyclopentylacetyl chloride in the presence of a base.
Pyrrolidinone Formation: The final step involves the formation of the pyrrolidinone ring, which can be achieved through a cyclization reaction under specific conditions.
Industrial Production Methods
Industrial production of ®-3-(4-(2-Cyclopentylacetyl)phenoxy)pyrrolidin-2-one may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-3-(4-(2-Cyclopentylacetyl)phenoxy)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ®-3-(4-(2-Cyclopentylacetyl)phenoxy)pyrrolidin-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
®-3-(4-(2-Cyclohexylacetyl)phenoxy)pyrrolidin-2-one: Similar structure with a cyclohexylacetyl group instead of cyclopentylacetyl.
®-3-(4-(2-Phenylacetyl)phenoxy)pyrrolidin-2-one: Similar structure with a phenylacetyl group.
Uniqueness
®-3-(4-(2-Cyclopentylacetyl)phenoxy)pyrrolidin-2-one is unique due to the presence of the cyclopentylacetyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C17H21NO3 |
---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
(3R)-3-[4-(2-cyclopentylacetyl)phenoxy]pyrrolidin-2-one |
InChI |
InChI=1S/C17H21NO3/c19-15(11-12-3-1-2-4-12)13-5-7-14(8-6-13)21-16-9-10-18-17(16)20/h5-8,12,16H,1-4,9-11H2,(H,18,20)/t16-/m1/s1 |
InChI Key |
JLKBQGIBLZRPAC-MRXNPFEDSA-N |
Isomeric SMILES |
C1CCC(C1)CC(=O)C2=CC=C(C=C2)O[C@@H]3CCNC3=O |
Canonical SMILES |
C1CCC(C1)CC(=O)C2=CC=C(C=C2)OC3CCNC3=O |
Origin of Product |
United States |
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